
(4-Phenylpiperazin-1-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinemethanamine, 4-phenyl- is an organic compound with the molecular formula C11H17N3 It is a derivative of piperazine, a heterocyclic amine, and features a phenyl group attached to the piperazine ring
Preparation Methods
The synthesis of 1-piperazinemethanamine, 4-phenyl- can be achieved through several routes:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine rings.
Parallel solid-phase synthesis: This method allows for the simultaneous synthesis of multiple piperazine derivatives on a solid support.
Photocatalytic synthesis: Piperazine derivatives can be synthesized using photocatalysts under light irradiation.
Chemical Reactions Analysis
1-Piperazinemethanamine, 4-phenyl- undergoes various chemical reactions, including:
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Acylation: The compound can react with acyl chlorides or anhydrides to form amides.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Piperazinemethanamine, 4-phenyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-piperazinemethanamine, 4-phenyl- involves its interaction with molecular targets in biological systems. For example, piperazine derivatives are known to act as GABA receptor agonists, binding to muscle membrane GABA receptors and causing hyperpolarization of nerve endings, resulting in flaccid paralysis of parasites . This mechanism is particularly relevant in the context of its anthelmintic activity.
Comparison with Similar Compounds
1-Piperazinemethanamine, 4-phenyl- can be compared with other similar compounds, such as:
1-Piperazineethanamine: This compound has a similar piperazine ring structure but lacks the phenyl group, making it less hydrophobic and potentially less active in certain biological contexts.
N-(2-Aminoethyl)piperazine: Another piperazine derivative with different substituents, which may result in different chemical and biological properties.
2-Piperazinylethylamine: This compound has a similar structure but with different functional groups, leading to variations in reactivity and applications.
The uniqueness of 1-piperazinemethanamine, 4-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives.
Properties
Molecular Formula |
C11H17N3 |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(4-phenylpiperazin-1-yl)methanamine |
InChI |
InChI=1S/C11H17N3/c12-10-13-6-8-14(9-7-13)11-4-2-1-3-5-11/h1-5H,6-10,12H2 |
InChI Key |
BMOYSCZWZPHHMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CN)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


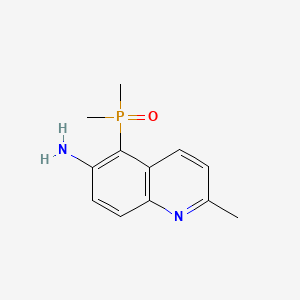
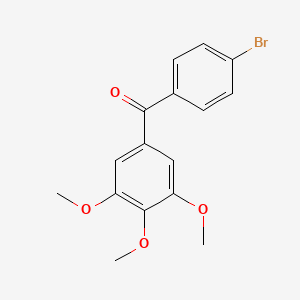
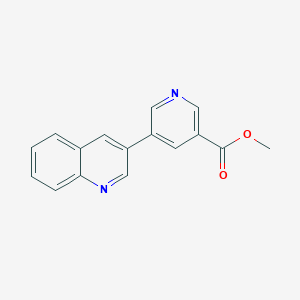
![7-Bromo-3-chloropyrazolo[1,5-a]pyrazine](/img/structure/B13921255.png)
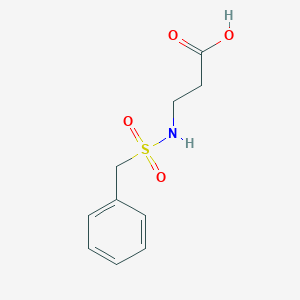

![4-Bromotriazolo[1,5-C]pyrimidine](/img/structure/B13921275.png)
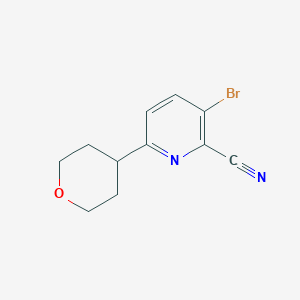
![Methyl 4-[amino(cyano)methyl]benzoate](/img/structure/B13921280.png)
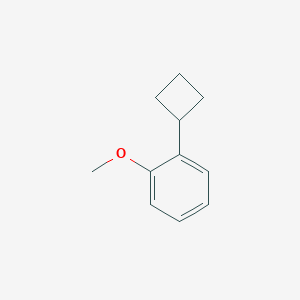


![5-Bromo-benzo[1,3]dioxole-4-carboxylic acid tert-butyl ester](/img/structure/B13921313.png)
![N-[2-amino-5-(trifluoromethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B13921318.png)
